molecular formula C8H7BrN2O B11878845 (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol

(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol

Cat. No.: B11878845
M. Wt: 227.06 g/mol
InChI Key: RGKSLSQYFVWEBA-UHFFFAOYSA-N
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Description

(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound that features a bromine atom attached to the imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol typically involves the cyclization of α-bromoketones with 2-aminopyridines. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization and bromination process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: The major products are typically ketones or aldehydes.

    Substitution: The products vary depending on the nucleophile used, resulting in compounds such as amines or thioethers.

Mechanism of Action

The mechanism of action of (7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Bromoimidazo[1,2-a]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

(7-bromoimidazo[1,2-a]pyridin-3-yl)methanol

InChI

InChI=1S/C8H7BrN2O/c9-6-1-2-11-7(5-12)4-10-8(11)3-6/h1-4,12H,5H2

InChI Key

RGKSLSQYFVWEBA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2CO)C=C1Br

Origin of Product

United States

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